Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Overview
Description
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, also known as ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, is an organic compound commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the preparation of biological substrates, such as antibodies, enzymes, and proteins. This compound has been studied extensively in the laboratory and has been found to possess a wide range of biological and physiological effects.
Scientific Research Applications
Synthesis and Intermediate Role
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate plays a significant role as an intermediate in various chemical syntheses. For instance, it is crucial in the synthesis of the anticoagulant, apixaban, as demonstrated by the X-ray powder diffraction data provided in the study by Wang et al. (2017) (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017). Moreover, it serves as a key intermediate in the production of cisapride, a potent gastrointestinal stimulant, as outlined in the synthesis process by Kim et al. (2001) (B. Kim, D. K. Pyun, H. J. Jung, H. J. Kwak, Jae Hyun Kim, Eun Ji Kim, W. J. Jeong, Cheol-Hae Lee, 2001).
Crystal and Molecular Structure Studies
The compound's significance extends to crystal and molecular structure studies. Kaur et al. (2012) reported on the crystal and molecular structures of related compounds, which are important in activated unsaturated systems in conjugated addition reactions exhibiting various biological activities (M. Kaur, J. Jasinski, R. Butcher, H. Yathirajan, A. N. Mayekar, B. Narayana, 2012).
Role in Catalyzed Synthesis
Jiang et al. (2012) discussed the use of this compound in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, highlighting the advantages of mild reaction conditions and operational simplicity in metal-free catalysis (Hong Jiang, Wei Wang, Xiang-shan Wang, 2012).
Asymmetric Synthesis Applications
Furthermore, ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is employed in asymmetric synthesis processes. For example, Hao et al. (2011) demonstrated its use in the synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for proteinkinase inhibitors, suggesting potential industrial applications due to mild conditions and high yields (B. Hao, Jinqiang Liu, Weihan Zhang, Xinzhi Chen, 2011).
In Crystallography and Structural Analysis
Wang et al. (2008) prepared a derivative starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, highlighting its utility in complex reaction sequences and crystallography, contributing to a better understanding of molecular structures (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).
properties
IUPAC Name |
ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDIPXYVCLBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003986 | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
CAS RN |
83863-72-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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